N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide
Description
Significance of Aryl Acetamide (B32628) Scaffolds in Medicinal Chemistry
The aryl acetamide scaffold is a cornerstone in the development of therapeutic agents. This structural motif is present in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to form stable and predictable interactions with biological targets. The versatility of the acetamide group, combined with the diverse functionalities that can be introduced on the aryl ring, allows for the fine-tuning of a molecule's physicochemical properties and biological effects.
Aryl acetamide derivatives have been explored for a range of therapeutic applications, including but not limited to their use as enzyme inhibitors and anticancer agents. rsc.org The amide linkage is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles. The exploration of metal complexes with aryl acetamide derived ligands has also opened new avenues for the development of therapeutic agents with unique mechanisms of action. rsc.org
Table 1: Examples of Biologically Active Aryl Acetamide Derivatives
| Compound Name | Biological Activity |
| N-(4-methoxyphenyl)acetamide | Precursor for Zn(II) complexes with enzyme inhibition potential rsc.org |
| WEHI-991 | Antimalarial activity targeting PfSTART1 protein malariaworld.org |
| MMV006833 | Antimalarial activity, inhibits merozoite invasion malariaworld.org |
This table is generated based on available research on related compounds and does not represent data for N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide itself.
Overview of Phenoxyacetamide Derivatives in Chemical Biology
Phenoxyacetamide derivatives represent another significant class of compounds with a broad spectrum of biological activities. The ether linkage in these molecules provides a degree of conformational flexibility, which can be crucial for optimal binding to target proteins. Research has demonstrated that phenoxyacetamide derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com
The nature and position of substituents on both the phenoxy and acetamide moieties can dramatically influence the biological activity. For instance, the introduction of halogen atoms or nitro groups has been shown to enhance the anti-inflammatory or anticancer efficacy of certain phenoxyacetamide derivatives. nih.gov These derivatives are valuable tools in chemical biology for probing cellular pathways and for the development of novel therapeutic strategies. mdpi.com
Table 2: Investigated Activities of Phenoxyacetamide Derivatives
| Derivative Type | Investigated Biological Activity | Reference |
| Substituted Phenoxy Thiazoles | Cytotoxic and anti-proliferative activity | nih.gov |
| Halogen-containing Phenoxy Derivatives | Enhanced anti-inflammatory function | nih.gov |
| Nitro group-containing Phenoxy Derivatives | Anti-cancer, anti-inflammatory, and analgesic activities | nih.gov |
| 2,4-dichlorophenoxy-N-phenylacetamide derivatives | P-glycoprotein inhibitors in breast cancer cell lines | researchgate.net |
This table is generated based on available research on related compounds and does not represent data for this compound itself.
Research Landscape of Amino-Substituted Aromatic Compounds
Amino-substituted aromatic compounds are fundamental building blocks in organic synthesis and are prevalent in many industrial and pharmaceutical chemicals. semanticscholar.org The amino group, being a strong activating group, significantly influences the reactivity of the aromatic ring, directing electrophilic aromatic substitution primarily to the ortho and para positions. researchgate.netrsc.org This characteristic is extensively utilized in the synthesis of complex molecules.
The presence of an amino group can also impart significant biological properties. Aromatic amines are known to interact with various biological macromolecules, and their derivatives have been investigated for a wide range of applications. However, it is also important to note that some aromatic amines have been identified as potential carcinogens, necessitating careful evaluation of their toxicological profiles. semanticscholar.orgresearchgate.net The research in this area is focused on understanding the structure-activity relationships to design safer and more effective compounds. semanticscholar.org The microbial biosynthesis of aromatic compounds, including amino-substituted ones, is also a growing field of interest for sustainable chemical production. nih.gov
In the specific case of this compound, the primary amino group on the phenoxy ring and the methyl substituent introduce specific electronic and steric features that could influence its chemical reactivity and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-amino-3-methylphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-14(6-7-15(10)16)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOSAWUFMCTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of N 3 4 Amino 3 Methylphenoxy Phenyl Acetamide
Established Synthetic Pathways for Phenoxyacetamide Frameworks
The construction of the phenoxyacetamide scaffold is typically achieved through well-established, multi-step synthetic routes that combine fundamental organic reactions to build the target molecule sequentially.
The synthesis of phenoxyacetamide derivatives is generally not a single-step process but rather a convergent or linear sequence of reactions. A common strategy involves the formation of an ether linkage followed by the creation of an amide bond. nih.gov For instance, a typical pathway begins with the synthesis of a phenoxy acetic acid intermediate, which is then coupled with an appropriate aniline (B41778) derivative. nih.gov
Another versatile multistep approach involves preparing key intermediates that can be subsequently functionalized. For example, a synthetic route might start from a substituted aniline which undergoes a series of transformations to build a more complex amine intermediate, followed by a final acylation step with a phenoxy carboxylic acid derivative to yield the target phenoxyacetamide compound. google.comnih.gov These multistep sequences allow for the purification of intermediates at each stage, ensuring the final product's high purity. fu-berlin.dersc.orgsyrris.jp
The synthesis of phenoxyacetamide frameworks relies on several key chemical reactions, each requiring specific reagents and conditions to achieve the desired transformation.
Ether Bond Formation: The characteristic phenoxy ether linkage is often formed via the Williamson ether synthesis. This reaction involves deprotonating a phenol (B47542) with a base, such as sodium hydroxide (B78521) (NaOH), to form a sodium phenolate. This nucleophile then reacts with an electrophile like chloroacetic acid to form the corresponding phenoxy acetic acid. nih.gov
Amide Bond Formation: The central amide bond is typically formed by the condensation of a carboxylic acid (or its activated derivative) and an amine. luxembourg-bio.comyoutube.comresearchgate.net This step is crucial for connecting the phenoxy-containing moiety with the anilide portion of the molecule.
Intermediate Functionalization: In many synthetic schemes, intermediates are modified to introduce desired functional groups. For example, an aniline derivative might first be protected, then subjected to other reactions, and finally deprotected before the final amide coupling step. nih.gov A specific example involves the cyclization of an aniline with an ammonium (B1175870) salt in the presence of an oxidant to form a 2-aminobenzothiazole (B30445) intermediate, which is later acylated. google.com
A summary of common reagents used in these key steps is provided in the table below.
| Reaction Step | Reagent/Catalyst | Role |
| Ether Synthesis | Sodium Hydroxide (NaOH) | Deprotonates phenol |
| Ether Synthesis | Chloroacetic Acid | Provides the acetic acid backbone |
| Amide Formation | Dicyclohexylcarbodiimide (B1669883) (DCC) | Coupling agent |
| Amide Formation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble coupling agent |
| Amide Formation | Triethylamine (Et₃N) | Organic base |
| Intermediate Synthesis | Benzyl trimethyl tribromide ammonium | Oxidant |
| Intermediate Synthesis | Cuprous Chloride (CuCl) | Catalyst for alkylation |
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions as it requires high temperatures to eliminate water. luxembourg-bio.com Therefore, coupling agents are essential for activating the carboxylic acid. luxembourg-bio.comresearchgate.nethepatochem.com
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling reagents. hepatochem.com The mechanism involves the carboxylic acid adding to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate readily reacts with the amine nucleophile to form the stable amide bond, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.comyoutube.com
To improve reaction yields and prevent side reactions, such as the formation of unreactive N-acylurea or racemization of chiral centers, additives are often used in conjunction with carbodiimides. luxembourg-bio.comhepatochem.com 1-Hydroxybenzotriazole (HOBt) is a common additive that traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine. luxembourg-bio.com
Advanced Synthetic Techniques in Compound Derivatization
To accelerate the synthesis and expand the chemical diversity of phenoxyacetamide derivatives, modern techniques such as microwave-assisted synthesis and strategic derivatization are employed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields compared to conventional heating methods. nih.govresearchgate.netdpkmr.edu.in This technique is particularly effective for steps like the condensation and cyclization reactions often found in the synthesis of heterocyclic frameworks that can be part of a phenoxyacetamide derivative. dpkmr.edu.inmdpi.com The efficiency of microwave heating allows for rapid optimization of reaction conditions and the swift production of compound libraries for screening purposes. nih.govresearchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 2–6 hours | 69–87% |
| Microwave Irradiation | 3–6 minutes | 78–94% |
This table presents a comparison of conventional and microwave-assisted methods for a representative organic synthesis, illustrating the typical enhancements in speed and yield. nih.gov
Creating a library of structurally diverse compounds is crucial for medicinal chemistry and materials science. For the phenoxyacetamide scaffold, diversity can be systematically introduced by varying the building blocks used in the synthesis. researchgate.net
Strategies for diversification include:
Varying the Phenol Component: Utilizing a range of substituted phenols allows for the introduction of different functional groups (e.g., halogens, alkyl, alkoxy) onto the phenoxy ring. google.com
Varying the Aniline Component: Employing an array of substituted anilines introduces diversity to the other side of the molecule. This is a common strategy for fine-tuning the electronic and steric properties of the final compound. google.comnih.gov
Modifying the Acyl Chain: While the core is an acetamide (B32628), modifications to the linker between the ether oxygen and the amide carbonyl can also be a source of variation.
This modular approach, where different starting materials can be combined in a systematic way, is highly effective for generating a large number of derivatives for further investigation. google.com
Characterization Techniques in Structural Elucidation
The confirmation of the chemical structure of N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide after its synthesis is a critical step. This process involves a suite of analytical methods to ensure the correct atomic composition, connectivity, and three-dimensional arrangement of the atoms.
Spectroscopic techniques are paramount in determining the molecular structure of an organic compound. Each method provides unique information about the molecule's functional groups, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework.
¹H NMR : The proton NMR spectrum would confirm the presence of specific protons and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on the two phenyl rings, the methyl group protons, the amine (NH₂) protons, and the amide (NH) proton. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help establish the substitution patterns on the aromatic rings.
¹³C NMR : The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbonyl carbon of the acetamide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 8.0 | 110 - 160 |
| Amide N-H | 8.0 - 10.0 | N/A |
| Amine N-H₂ | 3.0 - 5.0 | N/A |
| Acetyl C-H₃ | 1.9 - 2.2 | 20 - 30 |
| Aromatic C-CH₃ | 2.1 - 2.4 | 15 - 25 |
| Carbonyl C=O | N/A | 165 - 175 |
Note: These are generalized predicted ranges for the functional groups present in the molecule. Actual values would require experimental measurement.
Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula by measuring the exact mass of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of predictable fragments, such as the acetyl group.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Amide | N-H Stretch | 3100 - 3300 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Acetyl | C-H Stretch | 2850 - 3000 |
| Amide | C=O Stretch | 1630 - 1680 |
| Aromatic | C=C Stretch | 1400 - 1600 |
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings would result in characteristic absorption maxima (λ_max) in the UV region of the electromagnetic spectrum.
The analysis would yield key crystallographic data, which would be presented in a standardized format.
Table 3: Example Crystallographic Data from X-ray Diffraction Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | Density of the crystal |
Note: This table represents the type of data obtained from an X-ray diffraction experiment. Specific values for this compound are not available in the public domain.
This technique would unambiguously confirm the connectivity of the atoms, the planarity of the phenyl rings, and the torsion angles between the different parts of the molecule, providing a complete and precise picture of its solid-state structure.
Iii. Computational and Theoretical Investigations of N 3 4 Amino 3 Methylphenoxy Phenyl Acetamide
Intermolecular Interactions and Crystal Packing Analysis
Two-Dimensional Fingerprint Plots for Interaction Quantification:Derived from Hirshfeld surface analysis, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. In the absence of the primary analysis, these plots are also unavailable.
Further research and publication of computational and crystallographic data for N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide are required to populate the fields outlined in this article.
Energy Frameworks Analysis for Supramolecular Assembly
Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the forces that govern the self-assembly of molecules into a stable, ordered supramolecular structure. The primary forces involved in the assembly of aromatic amides include hydrogen bonding and π-π stacking. rsc.orgacs.orgrsc.org
For a molecule such as this compound, the analysis would involve calculating the interaction energies between a central molecule and its neighbors in the crystal. These energies are typically broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com The total interaction energy is the sum of these components. mdpi.com
Electrostatic forces: Arise from the attraction or repulsion of charged regions within the molecules. The amide and amino groups are significant contributors.
Dispersion forces: These are van der Waals interactions that are crucial for the packing of aromatic rings. mdpi.com
Hydrogen bonding: The primary amide and amino groups act as hydrogen bond donors, while the carbonyl oxygen and ether oxygen can act as acceptors, leading to the formation of robust networks. rsc.org
By visualizing these interaction energies as frameworks, researchers can identify the dominant forces and patterns in the crystal packing. For instance, energy frameworks can show columns of molecules primarily held together by π-π stacking (dispersion forces) and interconnected by sheets of hydrogen bonds (electrostatic forces). This understanding is crucial for crystal engineering and predicting the material properties of the compound.
Table 1: Representative Interaction Energies in Supramolecular Assembly This table presents hypothetical data for illustrative purposes to demonstrate the typical energy components calculated in an energy framework analysis for an aromatic amide.
| Interacting Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) | Dominant Interaction |
| Molecule A - Molecule B | -50.2 | -25.8 | -76.0 | Hydrogen Bonding |
| Molecule A - Molecule C | -15.5 | -45.1 | -60.6 | π-π Stacking |
| Molecule A - Molecule D | -5.1 | -10.3 | -15.4 | van der Waals |
Structure-Activity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationships (QSAR) for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors. researchgate.net
The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:
Electronic: such as dipole moment and atomic charges.
Steric: related to the volume and shape of the molecule.
Hydrophobic: like the partition coefficient (logP).
Topological: describing the connectivity of atoms.
A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.netresearchgate.net For instance, a QSAR study on phenoxy acetamide (B32628) derivatives identified descriptors like SssNHE-index (related to hydrogen-bonding) and slogp (lipophilicity) as being crucial for their inhibitory activity. nih.gov
Table 2: Hypothetical QSAR Data for Acetamide Derivatives This table illustrates the type of data used in a QSAR study. The values are for demonstration purposes only.
| Compound | logP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Predicted pIC₅₀ |
| Derivative 1 | 2.5 | 258.3 | 3.1 | 5.4 |
| Derivative 2 | 3.1 | 272.3 | 2.8 | 6.2 |
| Derivative 3 | 2.8 | 292.7 | 4.5 | 5.9 |
| Derivative 4 | 3.5 | 306.8 | 3.9 | 6.8 |
Quantitative Structure-Property Relationships (QSPR) for Molecular Attributes
Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure and its physicochemical properties, rather than biological activity. nih.gov These properties can include boiling point, solubility, density, and spectral characteristics.
For this compound, a QSPR study could predict key molecular attributes that are important for its development as a potential therapeutic agent or material. For example, predicting aqueous solubility is critical for drug design. By calculating various molecular descriptors for a set of related acetanilide (B955) compounds and correlating them with experimentally measured properties, a predictive model can be built. researchgate.netbanglajol.info These models help in the early-stage screening of compounds, saving time and resources by identifying molecules with desirable properties before synthesis. nih.gov
Molecular Docking for Ligand-Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). semanticscholar.orgresearchgate.netorientjchem.org The primary goal is to predict the binding mode and estimate the binding affinity, which is often represented by a docking score. semanticscholar.org A lower docking score generally indicates a more favorable binding interaction.
The process involves placing the ligand in the active site of the receptor and evaluating numerous possible conformations and orientations. The interactions between the ligand and the receptor's amino acid residues are analyzed, including:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often involving aromatic rings.
Electrostatic interactions: Between charged or polar groups.
For this compound, docking studies could identify potential biological targets and elucidate the key interactions responsible for its binding. For example, studies on other acetamide derivatives have shown specific hydrogen bonding and hydrophobic interactions with active site residues of enzymes like cyclooxygenase (COX) or urease. mdpi.comorientjchem.org
Table 3: Example Molecular Docking Results This table shows hypothetical docking results for this compound against a potential enzyme target to illustrate the data generated.
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | Tyrosine Kinase (Hypothetical) | -9.5 | Tyr253, Asp381 | Hydrogen Bond |
| This compound | Tyrosine Kinase (Hypothetical) | -9.5 | Phe382, Ile293 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. youtube.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-receptor complex, conformational changes in both the ligand and the protein, and the dynamics of their interactions. mdpi.comresearchgate.net
In an MD simulation of this compound bound to a target protein, the movements of every atom are calculated over a set period, typically nanoseconds to microseconds. mdpi.com The resulting trajectory provides valuable information:
Conformational Stability: Analysis of the root-mean-square deviation (RMSD) can show whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes. nih.gov
Binding Free Energy: Advanced calculations can provide a more accurate estimation of the binding affinity than docking scores alone.
Interaction Persistence: MD simulations can show how often and for how long specific interactions, like hydrogen bonds observed in docking, are maintained over time.
These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is essential for understanding the mechanism of action and for rational drug design. youtube.com
V. Advanced Applications and Future Research Directions
N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide as a Chemical Probe
While specific applications of this compound as a chemical probe are not yet extensively documented, its molecular architecture suggests significant potential. Chemical probes are small molecules used to study biological systems, and the functional groups within this compound—specifically the primary amine and the amide linkage—are well-suited for forming directed interactions such as hydrogen bonds with biological targets. nih.gov The phenoxyacetamide core can be systematically modified to incorporate reporter tags (e.g., fluorophores or biotin) or photoreactive groups, enabling the identification and characterization of its binding partners within a cellular context. Its availability as a biochemical for proteomics research underscores its utility in these exploratory studies. scbt.com The development of derivatives could lead to probes for studying specific enzymes or receptors where the phenoxyacetamide scaffold has shown activity.
Integration into High-Throughput Screening Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid assessment of large numbers of compounds to identify "hits" that modulate a specific biological target. youtube.com Compound libraries for HTS are curated for chemical diversity and drug-like properties to maximize the chances of finding active molecules. nih.gov this compound is a candidate for inclusion in such libraries, often referred to as diversity-oriented or focused collections.
Companies specializing in chemical libraries, such as ChemDiv, maintain vast "Diversity Libraries" that contain structurally unique compounds for screening campaigns. chemdiv.com The inclusion of the phenoxyacetamide scaffold contributes to the structural variety of these collections. The process involves plating the compound into 384-well plates for automated screening against various biological targets. Focused libraries, such as those designed to target protein-protein interactions (PPIs) or specific enzyme families like kinases or methyltransferases, could also incorporate this scaffold, given the known activities of related derivatives. nih.govnih.gov
Table 1: Key Characteristics for HTS Library Inclusion
| Feature | Relevance to this compound |
|---|---|
| Molecular Weight | 256.30 g/mol , falling within the typical range for small molecule drugs. scbt.com |
| Structural Diversity | The phenoxyacetamide core with varied substitution patterns provides unique chemical space. |
| Synthetic Accessibility | The scaffold allows for straightforward chemical modification to generate analogs. |
| Drug-like Properties | Adherence to guidelines like Lipinski's Rule of Five can be assessed for the compound and its derivatives. |
Design of Targeted Therapeutics based on Scaffold Modifications
The phenoxyacetamide structure serves as a promising starting point for the design of targeted therapeutics. nih.gov By modifying the functional groups on the this compound scaffold, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties. nih.gov
A notable example of this approach is the identification of phenoxyacetamide derivatives as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in mixed lineage leukemia. nih.gov In a study utilizing hierarchical docking-based virtual screening, several phenoxyacetamide-derived hits were identified that showed high binding affinity to DOT1L. nih.gov One particular hit, designated L03, demonstrated a highly favorable binding free energy, marking it as a promising lead for further optimization. nih.gov This highlights how the core scaffold can be adapted to target specific enzymes. The broad pharmacological potential of acetamide (B32628) derivatives includes anti-inflammatory, analgesic, and anticancer activities, suggesting that modifications to the this compound structure could yield compounds for various therapeutic areas. nih.govgalaxypub.co
Table 2: Exemplary Phenoxyacetamide Derivatives as DOT1L Inhibitors
| Compound ID | Glide Score | Binding Free Energy (kJ/mol) |
|---|---|---|
| L03 | -12.281 | -303.9 ± 16.5 |
| L01 | Data not specified | Higher affinity than other hits |
| L04 | Data not specified | Higher affinity than other hits |
| L05 | Data not specified | Higher affinity than other hits |
Data derived from a study on novel DOT1L inhibitors, showcasing the potential of the phenoxyacetamide scaffold. nih.gov
Potential in Materials Science Research
The application of phenoxyacetamide derivatives is also emerging in materials science. The aromatic rings and amide groups in this compound allow for the formation of organized supramolecular structures through hydrogen bonding and π-π stacking interactions. These non-covalent interactions are crucial for creating materials with tailored optical, electronic, or mechanical properties. For instance, related structures have been used to synthesize chalcones and other derivatives with potential non-linear optical properties. tandfonline.com Furthermore, the synthesis of phenoxyacetamide derivatives has been explored for creating novel insecticidal agents and compounds with applications in electronics, indicating the versatility of this chemical class beyond pharmacology. tandfonline.com
Emerging Methodologies in Phenoxyacetamide Research
Cheminformatics, which combines chemistry, computer science, and data analysis, is revolutionizing the discovery of new molecules. mewburn.com This discipline is particularly valuable for exploring the chemical space around a promising scaffold like phenoxyacetamide. researchgate.net Virtual screening, a key chemoinformatic technique, allows researchers to computationally search through vast libraries of chemical compounds to identify those most likely to bind to a biological target. mewburn.com
This approach was successfully used to identify the aforementioned phenoxyacetamide-based DOT1L inhibitors. nih.gov The process involved:
Hierarchical Docking-Based Virtual Screening: A computational method to predict the binding orientation and affinity of small molecules to a protein target.
Molecular Dynamics (MD) Simulation: Used to simulate the physical movements of atoms and molecules to understand the stability of the ligand-protein complex.
Binding Free Energy Calculations: To quantify the binding affinity between the compound and its target.
These computational methods accelerate the drug discovery process by prioritizing which derivatives of this compound should be synthesized and tested in the laboratory. youtube.comnih.gov
Understanding how a molecule like this compound interacts with its environment at a molecular level is critical for its development. Advanced spectroscopic techniques provide detailed insights into these interactions. Techniques such as Raman and Infrared (IR) spectroscopy can be used to study the cation-anion and solvent interactions of acetamide-containing systems. nih.gov These methods can reveal how the molecule complexes with ions or interacts with solvents through its polar C=O and NH2 groups via hydrogen bonding. nih.gov Such studies are crucial for understanding the behavior of the compound in biological fluids or for designing novel materials like molten salt electrolytes. nih.gov
Q & A
Q. What are the standard synthetic routes for N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key steps include:
- Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between aromatic amines and acetic acid derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature control : Reactions are conducted at 50–80°C to balance reaction rate and side-product suppression .
- Purification : Final products are purified via column chromatography or recrystallization, with purity confirmed by HPLC (≥98%) and NMR (e.g., δ 2.1 ppm for acetamide methyl group) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic proton signals at δ 6.8–7.4 ppm and acetamide carbonyl at δ 170–175 ppm) .
- HPLC : Quantifies purity (>95%) and monitors reaction progress using C18 columns with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.12) .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
- Molecular weight : 285.34 g/mol (calculated from C₁₅H₁₆N₂O₂) .
- Solubility : Moderately soluble in DMSO and methanol, poorly soluble in water (<0.1 mg/mL) .
- Stability : Stable at room temperature under inert atmospheres but sensitive to prolonged light exposure .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust reaction times .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve regioselectivity .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the acetamide group .
- Scale-up considerations : Transition from batch to flow reactors for improved heat/mass transfer in large-scale syntheses .
Q. What strategies are recommended to elucidate the biological mechanism of action of this compound?
- Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina to predict binding affinities (e.g., ΔG < −8 kcal/mol suggests strong interactions) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., protease inhibition) .
- Cellular uptake : Track intracellular concentrations via LC-MS/MS in model cell lines (e.g., HEK293) .
- Transcriptomics : RNA-seq can identify differentially expressed genes post-treatment to map signaling pathways .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell viability assays (e.g., MTT) for cytotoxicity .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted analogs) to identify SAR trends .
Q. What are the best practices for conducting comparative studies with structural analogs?
- Library design : Synthesize analogs with modifications at the phenoxy or acetamide groups to assess pharmacophore contributions .
- Data normalization : Express activity as % inhibition relative to controls (e.g., 100% = full inhibition by reference compound) .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across analogs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
